molecular formula C10H9Cl2NO2 B2744016 EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate CAS No. 1621706-02-2

EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate

Cat. No.: B2744016
CAS No.: 1621706-02-2
M. Wt: 246.09
InChI Key: UTFJNKJYOLPRNZ-GQCTYLIASA-N
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Description

Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl ester group attached to a propenoate moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate typically involves the reaction of 2,6-dichloropyridine with ethyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atoms by the ethyl acrylate. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production cost.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions are often carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate can be compared with other pyridine derivatives such as:

    2,6-Dichloropyridine: A precursor in the synthesis of the compound.

    Ethyl 3-(2,6-dichloropyridin-3-yl)propanoate: A similar compound with a saturated propanoate moiety instead of the propenoate moiety.

    3-(2,6-Dichloropyridin-3-yl)acrylic acid: The corresponding carboxylic acid derivative.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl (E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-2-15-9(14)6-4-7-3-5-8(11)13-10(7)12/h3-6H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFJNKJYOLPRNZ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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